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Compound of Interest

Compound Name:
7-Chloro-[1,2,4]triazolo[1,5-

a]pyrimidine

Cat. No.: B2867233 Get Quote

In the landscape of chemical compounds, the unique Chemical Abstracts Service (CAS)

number is the definitive identifier. The CAS number 52341-91-0 is assigned to the compound 7-

chloro-[1][2][3]triazolo[1,5-a]pyrimidine. It is crucial to distinguish this from other compounds it

may be erroneously associated with in some databases. This guide provides a comprehensive

technical overview of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine, a heterocyclic compound of

significant interest to the medicinal chemistry and drug development communities.

The core of this molecule is the[1][2][3]triazolo[1,5-a]pyrimidine scaffold. This fused

heterocyclic system is recognized as a "privileged structure" in drug discovery.[4] Its structural

similarity to endogenous purines allows it to function as a bioisostere, interacting with a wide

range of biological targets.[1][5] Consequently, derivatives of this scaffold have been

investigated for a vast array of therapeutic applications, including anticancer, antiviral,

antimicrobial, anticonvulsant, and as modulators of the central nervous system.[1][5][6][7]

This guide will delve into the physicochemical properties, synthesis, and chemical reactivity of

7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine, framing it as a versatile chemical intermediate—a

foundational building block for the synthesis of novel, biologically active molecules.

Physicochemical and Safety Data
All quantitative data for 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine are summarized in the table

below for clear reference.
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Property Value Source(s)

CAS Number 52341-91-0 [8][9]

Molecular Formula C₅H₃ClN₄ [8][9]

Molecular Weight 154.56 g/mol [8][9]

Appearance White powder [8]

Purity Typically ≥95% [10]

GHS Hazard Statements H302, H315, H319, H335

GHS Precautionary Codes P261, P305+P351+P338

Hazard Summary

Harmful if swallowed, Causes

skin and serious eye irritation,

May cause respiratory

irritation.

The[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold: A
Cornerstone of Medicinal Chemistry
The utility of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine stems directly from the pharmacological

importance of its core scaffold. As an isostere of purine, this heterocycle can mimic the natural

nucleobases adenine and guanine, enabling it to interact with enzymes and receptors that have

purine-binding sites. This mimicry has been successfully exploited to create kinase inhibitors,

polymerase inhibitors, and other targeted therapies.[1]

Beyond its function as a purine surrogate, the scaffold's rigid, planar structure and specific

arrangement of nitrogen atoms make it an excellent platform for creating molecules with high

binding affinity and specificity. The metal-chelating properties of the triazolopyrimidine ring have

also been leveraged to develop novel anticancer and antiparasitic agents.[1][11] The inherent

versatility of this scaffold underscores the value of intermediates like 7-chloro-[1][2]

[3]triazolo[1,5-a]pyrimidine, which provide a gateway to a vast chemical space of potential drug

candidates.

Synthesis and Reactivity
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General Synthetic Strategies for the[1][2][3]Triazolo[1,5-
a]pyrimidine Core
The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine ring system is well-established, with

several common strategies employed. The choice of method depends on the desired

substitution pattern and the availability of starting materials.

Strategy A: Cyclocondensation Strategy B: Dimroth Rearrangement

3-Amino-1,2,4-triazole

[1,2,4]Triazolo[1,5-a]pyrimidine

+

1,3-Dicarbonyl
Compound Hydrazinylpyrimidine

[1,2,4]Triazolo[4,3-a]pyrimidine

+

Carbonyl
Compound

[1,2,4]Triazolo[1,5-a]pyrimidine

Acidic
Conditions

Click to download full resolution via product page

Caption: Common synthetic routes to the[1][2][3]triazolo[1,5-a]pyrimidine scaffold.

The most direct method involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative

with a 1,3-dicarbonyl compound or its equivalent.[1][4] An alternative route involves the Dimroth
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rearrangement of an isomeric[1][2][3]triazolo[4,3-a]pyrimidine, which is itself formed from a

hydrazinylpyrimidine.[1]

Plausible Synthesis of 7-chloro-[1][2][3]triazolo[1,5-
a]pyrimidine
While a specific published synthesis for 52341-91-0 is not readily available, a highly plausible

route can be inferred from the synthesis of analogous compounds, such as 7-chloro-5-phenyl-

[1][2][3]triazolo[1,5-a]pyrimidine.[7] The process would involve two key steps:

Formation of the Hydroxy Intermediate: Condensation of 3-amino-1,2,4-triazole with an

appropriate 1,3-dicarbonyl synthon, such as malonic acid or its esters, under acidic

conditions to yield 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine.

Chlorination: Conversion of the 7-hydroxy group to the 7-chloro group using a standard

chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Key Reactivity as a Versatile Chemical Intermediate
The primary value of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine in drug development lies in the

reactivity of the C7-chloro substituent. The chlorine atom is a good leaving group, making the

C7 position susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the

straightforward introduction of a wide variety of functional groups, enabling the rapid generation

of diverse compound libraries for structure-activity relationship (SAR) studies.[2][7]
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Diverse Derivatives
Nucleophiles
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Caption: Nucleophilic substitution at the C7 position enables diversification.

This reactivity is the cornerstone of its application as a building block. Researchers can

systematically modify this position to optimize potency, selectivity, and pharmacokinetic

properties.

Experimental Protocol: Representative Nucleophilic
Substitution
The following is a representative, self-validating protocol for the synthesis of a 7-amino-[1][2]

[3]triazolo[1,5-a]pyrimidine derivative, demonstrating the utility of the title compound as an

intermediate.

Objective: To synthesize a 7-substituted amino-[1][2][3]triazolo[1,5-a]pyrimidine via nucleophilic

aromatic substitution.

Materials:

7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq)
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Desired primary or secondary amine (1.1 - 1.5 eq)

Aprotic polar solvent (e.g., DMF, NMP, or DMSO)

Inorganic or organic base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)

Reaction vessel, magnetic stirrer, heating mantle/oil bath

TLC plates (silica gel), appropriate mobile phase

Extraction and purification solvents (e.g., Ethyl Acetate, Hexanes, Saturated NaHCO₃

solution, Brine)

Rotary evaporator, column chromatography system

Methodology:

Reaction Setup: To a clean, dry round-bottomed flask under an inert atmosphere (e.g.,

Nitrogen or Argon), add 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) and the chosen

solvent (e.g., DMF, approx. 0.1 M concentration).

Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) followed by the amine nucleophile

(1.2 eq). The use of a slight excess of the amine ensures the reaction goes to completion.

The base acts as a scavenger for the HCl generated during the reaction.

Reaction Conditions: Stir the mixture at an elevated temperature (typically 80-120 °C). The

optimal temperature should be determined empirically.

Monitoring (Self-Validation): The reaction progress must be monitored to ensure completion

and minimize side-product formation.

Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours).

Spot the aliquot on a TLC plate alongside a spot of the starting material.

Elute the plate with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes).
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Visualize the spots under UV light. The reaction is complete when the starting material

spot is no longer visible and a new, typically more polar, product spot is dominant.

Workup:

Cool the reaction mixture to room temperature.

Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3

times).

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃

solution, and brine to remove residual solvent and base.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure using a rotary evaporator.

Purification: The crude product is purified by flash column chromatography on silica gel using

a gradient of an appropriate solvent system (e.g., Hexanes/Ethyl Acetate) to afford the pure

7-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivative.

Characterization: Confirm the identity and purity of the final product using standard analytical

techniques (¹H-NMR, ¹³C-NMR, LC-MS, HRMS).

Conclusion
7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine, identified by CAS number 52341-91-0, is a valuable

and versatile building block for drug discovery and development. Its importance is derived from

the proven therapeutic potential of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold, which acts as a

privileged structure in medicinal chemistry. The key to its utility is the reactive 7-chloro group,

which allows for facile nucleophilic substitution, enabling the synthesis of large, diverse libraries

of novel compounds. This guide provides the foundational knowledge for researchers to

effectively incorporate this potent intermediate into their synthetic and drug discovery

programs, accelerating the search for next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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